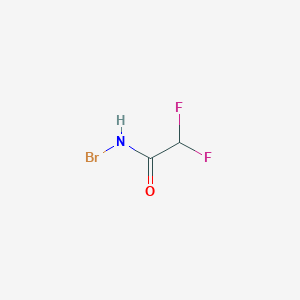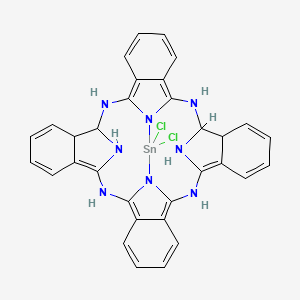![molecular formula C27H42N2O5S B14791322 (16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ixabepilone is a semi-synthetic analog of epothilone B, a natural compound produced by the myxobacterium Sorangium cellulosum. It was developed by Bristol-Myers Squibb and is marketed under the trade name Ixempra. Ixabepilone is primarily used as a chemotherapeutic agent for the treatment of metastatic or locally advanced breast cancer, particularly in cases where the cancer is resistant to other treatments such as anthracyclines and taxanes .
准备方法
The synthesis of ixabepilone involves several steps, starting from the natural product epothilone B. The process includes:
Epoxidation: Epothilone B undergoes epoxidation to introduce an epoxide group.
Lactam Formation: The epoxide is then converted into a lactam through a series of reactions involving nucleophilic attack and ring closure.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s stability and pharmacokinetic properties
Industrial production methods for ixabepilone typically involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Ixabepilone undergoes several types of chemical reactions, including:
Oxidation: Ixabepilone can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, which may enhance or modify the compound’s therapeutic properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Ixabepilone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Ixabepilone serves as a model compound for studying the synthesis and modification of complex natural products.
Biology: It is used to investigate the mechanisms of microtubule stabilization and the role of microtubules in cell division.
Medicine: Ixabepilone is primarily used as a chemotherapeutic agent for treating breast cancer. .
Industry: The compound’s synthesis and production methods are of interest for developing efficient industrial processes for producing complex pharmaceuticals
作用机制
Ixabepilone exerts its effects by binding to the beta-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for cell division. As a result, ixabepilone effectively arrests the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death). This mechanism is similar to that of taxanes, but ixabepilone has shown efficacy in taxane-resistant cancers due to its ability to bind to different sites on the microtubules .
相似化合物的比较
Ixabepilone belongs to the class of microtubule inhibitors, which includes other compounds such as:
Paclitaxel: A well-known taxane that also stabilizes microtubules but is often less effective in resistant cancers.
Docetaxel: Another taxane with a similar mechanism of action but different pharmacokinetic properties.
Vincristine: A vinca alkaloid that destabilizes microtubules, leading to cell cycle arrest.
Vinblastine: Another vinca alkaloid with similar properties to vincristine
What sets ixabepilone apart is its low susceptibility to common mechanisms of drug resistance, such as overexpression of efflux transporters and mutations in beta-tubulin. This makes it a valuable option for treating cancers that are resistant to other microtubule inhibitors .
属性
分子式 |
C27H42N2O5S |
|---|---|
分子量 |
506.7 g/mol |
IUPAC 名称 |
(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/t15?,17?,20?,21?,22?,24?,27-/m1/s1 |
InChI 键 |
FABUFPQFXZVHFB-MHYLQRKHSA-N |
手性 SMILES |
CC1CCC[C@@]2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
规范 SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-[(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B14791245.png)
![tert-butyl (1R)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14791248.png)
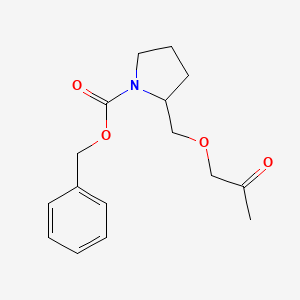
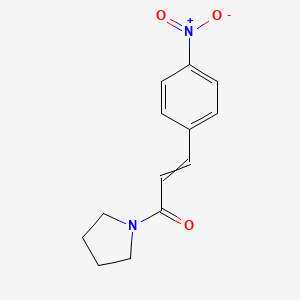
![Tert-butyl 5-bromo-4-oxo-3-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B14791264.png)
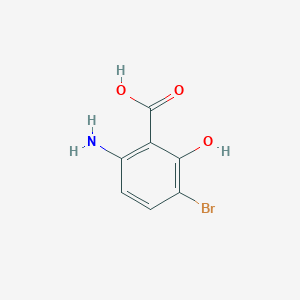
![2-amino-N-[(3-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14791278.png)
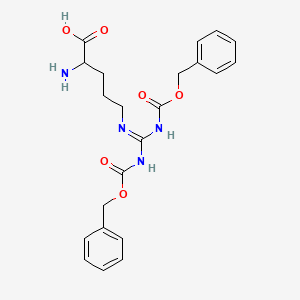
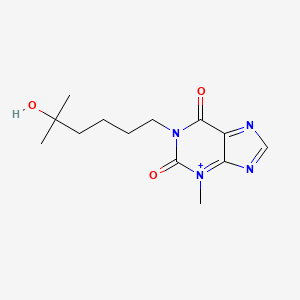
![2-Thioxo-5-{5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene-1,3-thiazolidin-4-one](/img/structure/B14791291.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14791298.png)
